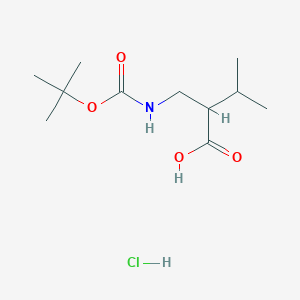
1-Phenylamino-2-hexanol
Übersicht
Beschreibung
1-Phenylamino-2-hexanol (PAH) is an organic compound of the amine class, exhibiting both amine and alcohol functional groups. PAH is a colorless liquid, with a strong odor and a slightly bitter taste. It is soluble in water and ethanol, and is used in a variety of industrial and laboratory applications. The synthesis of PAH is relatively simple, and it has been used in a wide range of scientific research applications, such as drug design and development, biochemistry, and physiology. We will also discuss the advantages and limitations of using PAH in laboratory experiments, and provide a list of potential future directions for PAH research.
Wissenschaftliche Forschungsanwendungen
Petroleum Industry Application : A study by Mandal et al. (2019) focused on the synthesis of N-phenylamino hexanol tetramer, used as an asphaltene inhibitor for crude oil in petroleum reservoirs. This research highlighted the chemical's effectiveness in reducing asphaltene deposition in sandstone cores.
Biofuel Research : The potential of 1-Hexanol as a biofuel for diesel engines was investigated by Poures et al. (2017). Their research indicated that 1-Hexanol, derived from biomass, could be a viable fuel alternative, offering environmental benefits and compatibility with existing diesel engines.
Malarial Research : In the field of medical research, Kher et al. (2014) explored the use of 2,3-Bis(phenylamino)quinoxalines as inhibitors for the malarial protease PfSUB1. This study, detailed in Kher et al. (2014), contributes to the ongoing efforts in finding effective treatments for malaria.
Environmental Engineering : Research by Patel et al. (2015) on the sustainability of chemical processes included an analysis of the Guerbet reaction to produce higher alcohols, such as 2-Ethyl-1-hexanol, from ethanol. This work emphasizes the environmental impact and economic challenges of biobased chemical production routes.
Chemical Synthesis and Application : A study by Arsu (2002) investigated the use of 2-(N-Methyl-N-phenylamino)-1-phenylethanol in UV-curing applications. The compound was found to reduce oxygen inhibition and act as a synergist with certain initiators, showing potential in industrial applications.
Solvent Extraction Research : The work by Razavi et al. (2017) used 2-Ethyl-1-hexanol for the extraction of pentavalent vanadium from acidic solutions, demonstrating its effectiveness in selective separation processes.
Energy Research : Rivera and Cerezo (2005) conducted research on the use of additives like 2-Ethyl-1-hexanol in heat transformers, finding enhancements in performance. Details of this study can be found in Rivera and Cerezo (2005).
Eigenschaften
IUPAC Name |
1-anilinohexan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-9-12(14)10-13-11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTBHWTYCPLLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)








